molecular formula C12H12N2O4 B2919122 (2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid CAS No. 1025227-47-7

(2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid

Cat. No.: B2919122
CAS No.: 1025227-47-7
M. Wt: 248.238
InChI Key: HNEBHCLTULWJDW-ZUNXXLSSSA-N
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Description

(2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.238. The purity is usually 95%.
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Scientific Research Applications

Structural and Synthetic Studies

  • A study conducted by Venkatesan et al. (2016) explored the structural properties of a related compound, emphasizing the importance of intramolecular and intermolecular interactions for its stabilization. The research utilized X-ray crystallography, spectroscopic methods, and quantum chemical calculations, revealing insights into the compound's stability and interaction dynamics Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016.

  • Thalluri et al. (2014) demonstrated a synthesis approach that could be relevant for generating structures related to "(2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid". Their work on ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement highlights a single-pot synthesis method for hydroxamic acids and ureas from carboxylic acids, emphasizing efficiency and environmental friendliness Thalluri, Manne, Dev, & Mandal, 2014.

Applications in Material Science and Organic Synthesis

  • El‐Faham et al. (2013) investigated the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the synthesis of α-ketoamide derivatives, showcasing its effectiveness as an additive in the carbodiimide (DIC) approach. The study emphasizes the compound's role in improving yield and purity for the synthesis of complex organic molecules, which could be applicable for derivatives of the chemical compound El‐Faham, Mohammed Al Marhoon, Abdel-Megeed, & Albericio, 2013.

  • Another study by Khan (2003) delved into the kinetics and mechanism of formation for a related compound, providing a deeper understanding of the chemical reactions and pathways involved. This research offers valuable insights into the reaction mechanisms that could be applicable to the synthesis and application of "this compound" Khan, 2003.

Properties

IUPAC Name

(E)-4-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-8(14-18)9-2-4-10(5-3-9)13-11(15)6-7-12(16)17/h2-7,18H,1H3,(H,13,15)(H,16,17)/b7-6+,14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEBHCLTULWJDW-ZUNXXLSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.